![molecular formula C8H10F3NO3 B3322685 1-Trifluoroacetylaminocyclopentanecarboxylic acid CAS No. 151159-24-9](/img/structure/B3322685.png)
1-Trifluoroacetylaminocyclopentanecarboxylic acid
Overview
Description
1-Trifluoroacetylaminocyclopentanecarboxylic acid, also known as Tfa-CPA, is a synthetic amino acid that has gained significant attention in recent years due to its unique properties and potential applications in various scientific research fields.
Scientific Research Applications
Environmental Degradation and Toxicity Studies
Polyfluoroalkyl chemicals, including compounds related to 1-Trifluoroacetylaminocyclopentanecarboxylic acid, have been a subject of environmental concern due to their persistence and potential toxicological effects. Research has focused on understanding their degradation pathways, environmental fate, and effects on human health and ecosystems. Studies have highlighted the challenges associated with the microbial degradation of PFAS and their precursors, underscoring the need for innovative approaches to manage their environmental impact (Liu & Avendaño, 2013).
Analytical and Treatment Methodologies
Advancements in analytical techniques and treatment methods for PFAS have been significant. Research has explored the effectiveness of various remediation technologies, including activated carbon filtration, advanced oxidation processes, and emerging methods like sonochemical degradation, to remove PFAS from water and soil. These studies are crucial for developing strategies to mitigate the environmental and health risks associated with PFAS contamination (Kucharzyk et al., 2017).
Biological Monitoring and Health Implications
Biological monitoring studies have provided essential insights into the bioaccumulation of PFAS and their potential health implications. Research has documented the presence of PFAS in various organisms, including humans, and linked exposure to adverse health outcomes. These findings underscore the importance of continued monitoring and evaluation of PFAS exposure to protect public health (Houde et al., 2006).
Regulatory and Risk Assessment Perspectives
The growing body of research on PFAS, including compounds similar to 1-Trifluoroacetylaminocyclopentanecarboxylic acid, has informed regulatory policies and risk assessment practices. Studies have contributed to a better understanding of the environmental persistence, bioaccumulation potential, and toxicological profiles of PFAS, guiding the development of regulatory standards and management strategies to address their environmental and health impacts (DeWitt et al., 2009).
properties
IUPAC Name |
1-[(2,2,2-trifluoroacetyl)amino]cyclopentane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)5(13)12-7(6(14)15)3-1-2-4-7/h1-4H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXFDWCFWJQCPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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